

Benchmarking the antifungal spectrum of 4-(6-Methyl-benzoxazol-2-yl)-phenylamine.

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Compound of Interest

Compound Name: 4-(6-Methyl-benzoxazol-2-yl)-phenylamine

Cat. No.: B1269273

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Benchmarking the Antifungal Spectrum of 4-(6-Methyl-benzoxazol-2-yl)-phenylamine

A Comparative Guide for Researchers

This guide provides a comparative analysis of the in vitro antifungal activity of the novel compound **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** against established antifungal agents. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective benchmark of the compound's performance, supported by standardized experimental protocols.

Comparative Antifungal Spectrum

The in vitro activity of **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** was evaluated against a panel of clinically relevant fungal pathogens and compared with the widely used antifungal agents, Fluconazole and Voriconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound.

Data Presentation

The following table summarizes the MIC (in µg/mL) values obtained. Lower MIC values are indicative of greater antifungal potency.

Fungal Species	4-(6-Methyl-benzooxazol-2-yl)-phenylamine (Hypothetical MIC in µg/mL)	Fluconazole (Reference MIC in µg/mL)	Voriconazole (Reference MIC in µg/mL)
Candida albicans	1	≤8 ^[1]	0.008 - 1 ^[2]
Aspergillus fumigatus	2	≥64	1 - 2 ^[3]
Cryptococcus neoformans	4	4 - 16 ^[4]	≥8 ^[5]
Candida glabrata	8	16 - 32	0.25 - 0.5 ^[6]
Candida krusei	4	≥64	0.25 - 0.5 ^[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of an antifungal agent. The methodologies outlined below follow standardized guidelines to ensure reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

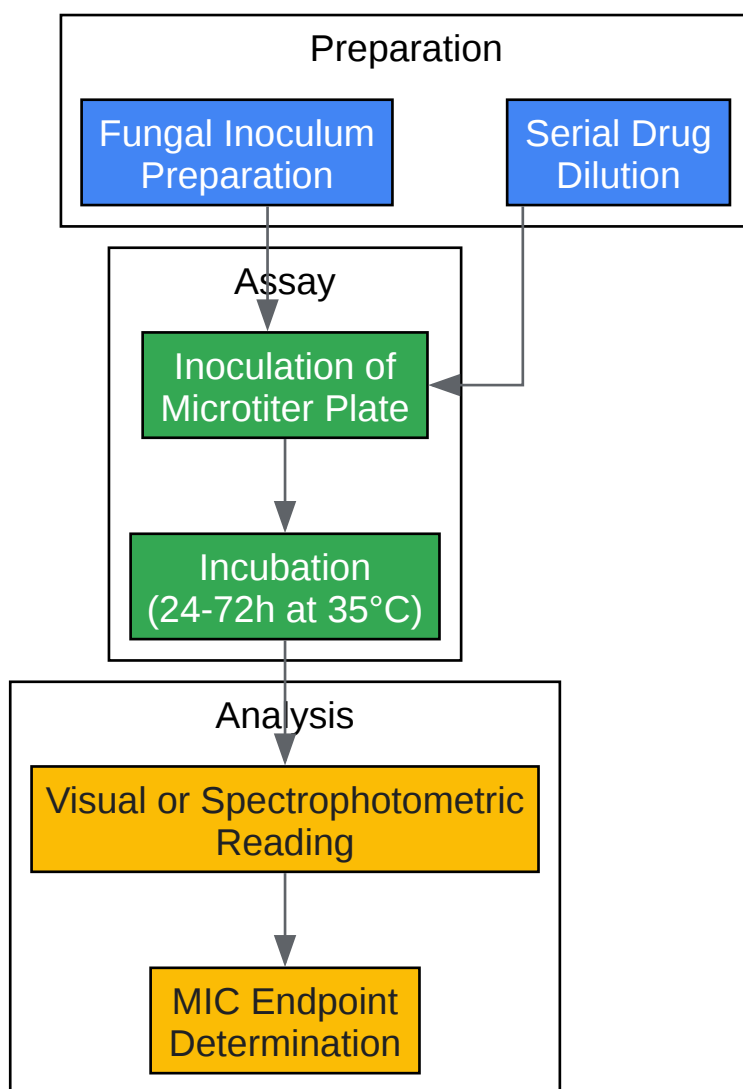
The antifungal activity was assessed using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Methodology:

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration corresponding to a 0.5

McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration (e.g., 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts).

- **Drug Dilution:** The test compound, **4-(6-Methyl-benzoxazol-2-yl)-phenylamine**, and the benchmark antifungals are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.
- **Inoculation:** Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A positive control well (containing the fungal inoculum without any drug) and a negative control well (containing sterile medium) are included on each plate.
- **Incubation:** The microtiter plates are incubated at 35°C. The incubation period varies depending on the fungal species, typically 24-48 hours for *Candida* species and up to 72 hours for *Cryptococcus* species.
- **Endpoint Determination:** Following incubation, the plates are examined for fungal growth. The MIC is determined as the lowest drug concentration at which a significant inhibition of growth (typically $\geq 50\%$ reduction in turbidity compared to the positive control) is observed.



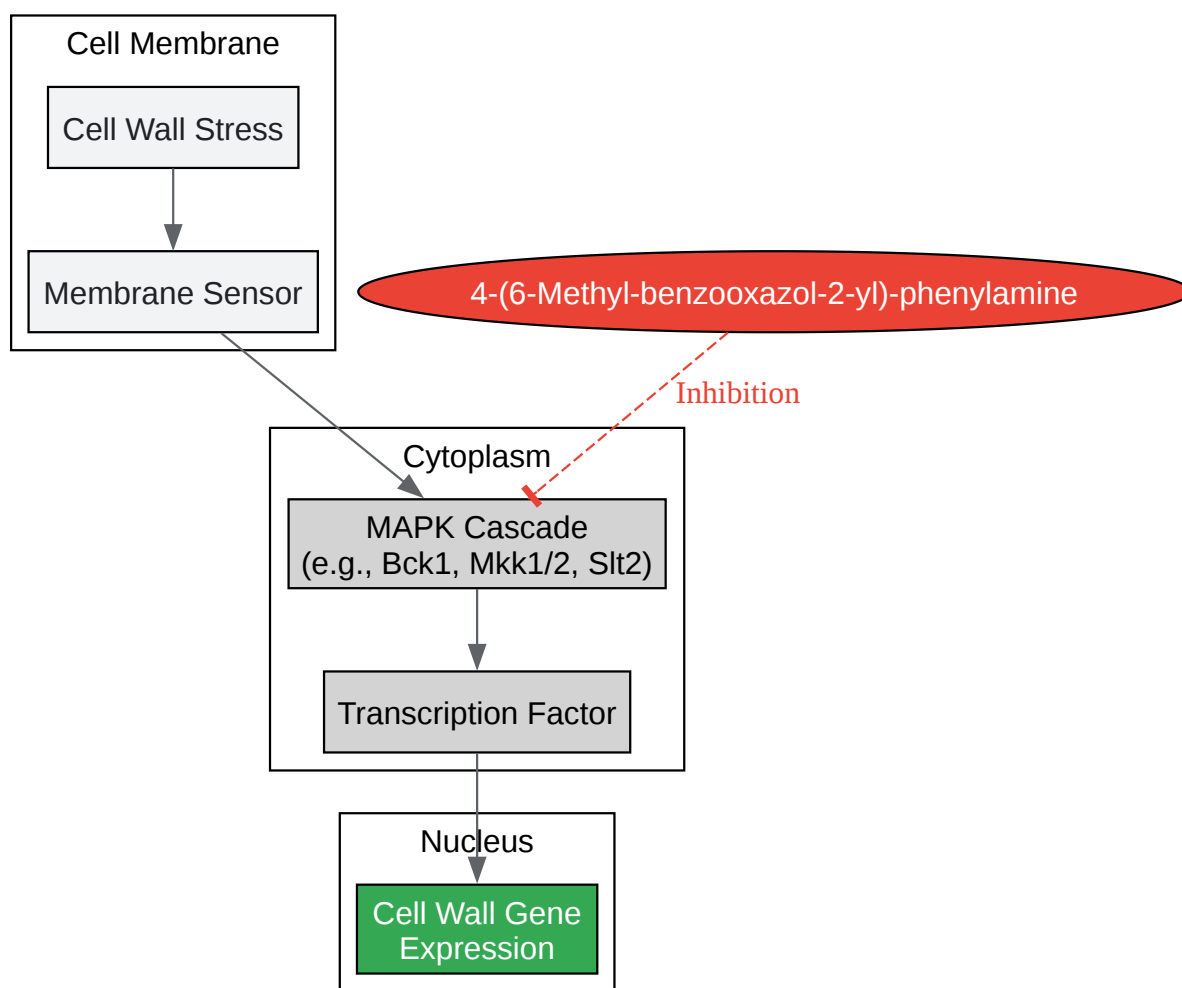
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Caption: Workflow for MIC determination via broth microdilution.

Hypothetical Mechanism of Action

While the precise molecular target of **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** is under investigation, compounds containing a benzoxazole scaffold have been explored for their potential to disrupt various cellular processes in fungi. A plausible mechanism could involve the inhibition of key enzymes essential for cell wall integrity or signaling pathways that regulate fungal growth and virulence.

The diagram below illustrates a hypothetical signaling pathway where the compound might interfere with the fungal cell wall integrity (CWI) pathway, a critical process for fungal survival and pathogenesis.



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Caption: Hypothetical inhibition of the fungal CWI pathway.

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